Benzenesulfinic acid,zinc salt
Description
Benzenesulfinic acid, zinc salt (CAS: 24308-84-7), also known as zinc benzenesulfinate dihydrate, is a metal sulfinate compound with the molecular formula (C₆H₅SO₂)₂Zn·2H₂O and a molecular weight of 383.76 g/mol . It appears as a crystalline solid and is classified as an irritant (Xi) under safety codes R36/37/38 . This compound is primarily used in pharmaceutical applications, including antianaphylaxis agents and antidotes, due to its stability and redox-active sulfinate group .
Properties
CAS No. |
12561-48-7 |
|---|---|
Molecular Formula |
(C6H5SO2)2Zn·2H2O |
Molecular Weight |
347.73 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfinic acid, zinc salt, can be synthesized through the reaction of benzenesulfinic acid with zinc salts. One common method involves the reaction of benzenesulfinic acid with zinc chloride in an aqueous medium, resulting in the formation of zinc bis(benzenesulfinate) and hydrochloric acid as a byproduct .
Industrial Production Methods: Industrial production of benzenesulfinic acid, zinc salt, typically involves the large-scale reaction of benzenesulfinic acid with zinc oxide or zinc carbonate. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfinic acid, zinc salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonic acid.
Reduction: It can be reduced to form benzene and sulfur dioxide.
Substitution: It can participate in substitution reactions to form sulfonamides and sulfonyl chlorides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.
Substitution: Reagents like phosphorus pentachloride and thionyl chloride are commonly employed
Major Products Formed:
Oxidation: Benzenesulfonic acid.
Reduction: Benzene and sulfur dioxide.
Substitution: Sulfonamides and sulfonyl chlorides
Scientific Research Applications
Benzenesulfinic acid, zinc salt, has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It is employed in biochemical studies to investigate the role of sulfinic acids in biological systems.
Medicine: It is used in the development of certain drugs and therapeutic agents.
Industry: It serves as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of benzenesulfinic acid, zinc salt, involves its interaction with molecular targets and pathways in biological systems. It acts as a reducing agent and can participate in redox reactions, influencing various biochemical processes. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Sodium Benzenesulfinate (C₆H₅SO₂Na)
Key Differences:
- Chemical Stability : Sodium benzenesulfinate is less stable than its zinc counterpart and often requires fresh preparation under acidic conditions (e.g., pH 4.0) for reactions with S-nitrosothiols .
- Reactivity : It reacts stoichiometrically (2:1 ratio with S-nitrosothiols) to form thiosulphonates (e.g., GSSO₂Ph) and PhSO₂NHOH, a reaction critical for protein labeling .
- Applications : Widely used in organic synthesis (e.g., sulfone preparation) due to its water solubility, unlike the zinc salt, which is favored in solid-state formulations .
Table 1: Sodium vs. Zinc Benzenesulfinate
Zinc p-Toluenesulfonate (CAS: 13438-45-4)
Key Differences:
- Structure : Contains a methyl-substituted benzene ring (p-toluenesulfonic acid derivative) versus the unsubstituted benzene in benzenesulfinic acid.
- Reactivity : As a sulfonate (SO₃⁻), it is less nucleophilic than sulfinates (SO₂⁻), making it more suitable as a Lewis acid catalyst in esterifications .
- Applications : Used in electronics and polymer industries, contrasting with the redox-driven pharmaceutical roles of zinc benzenesulfinate .
Table 2: Zinc Sulfinate vs. Sulfonate Salts
| Property | Zinc Benzenesulfinate | Zinc p-Toluenesulfonate |
|---|---|---|
| Anion Type | Sulfinate (SO₂⁻) | Sulfonate (SO₃⁻) |
| Nucleophilicity | High | Low |
| Redox Activity | Antioxidant properties | Minimal |
| Applications | Antidotes, redox reactions | Catalysis, polymers |
Other Zinc Salts (e.g., Zinc Acetate, Zinc Stearate)
- Zinc Acetate (Zn(CH₃COO)₂) : Used in dietary supplements and catalysis. Unlike the sulfinate, it lacks sulfur-based reactivity but shares irritant properties .
- Zinc Stearate (Zn(C₁₈H₃₅O₂)₂) : A hydrophobic lubricant in plastics. Its long alkyl chain contrasts with the aromatic sulfinate group, affecting solubility and reactivity .
Table 3: Zinc Salt Comparison
| Compound | Functional Group | Key Application |
|---|---|---|
| Zinc Benzenesulfinate | Aromatic sulfinate | Pharmaceuticals |
| Zinc Acetate | Carboxylate | Nutrition, catalysis |
| Zinc Stearate | Fatty acid carboxylate | Plastics, cosmetics |
Sulfonic Acid Derivatives (e.g., Benzenesulfonic Acid Salts)
- Chemical Behavior : Sulfonic acids (e.g., benzenesulfonic acid, CAS: 154946-66-4) are stronger acids than sulfinic acids and form stable sulfonate salts. Their zinc salts (e.g., zinc benzenesulfonate) are less redox-active but used in detergents and dyes .
- Stability : Sulfonates are thermally and oxidatively stable, unlike sulfinates, which participate in redox reactions .
Q & A
Basic Research Questions
Q. What is the optimal method for synthesizing benzenesulfinic acid, zinc salt from sodium benzenesulfinate?
- Methodology : Dissolve sodium benzenesulfinate in distilled water and acidify with dilute sulfuric acid (pH < 1) to precipitate benzenesulfinic acid. Filter, wash with ice-cold water, and dissolve in ether. React the purified benzenesulfinic acid with zinc ions (e.g., zinc chloride) in aqueous solution. Isolate the zinc salt via recrystallization from chloroform-hexane or ethanol-water mixtures .
- Key Parameters : Maintain low temperatures (<10°C) during acidification to prevent oxidation. Confirm purity via titration (>99%) and elemental analysis .
Q. How can benzenesulfinic acid, zinc salt be characterized for structural and compositional validation?
- Analytical Techniques :
- FT-IR : Identify sulfinic acid (S=O stretching at 1020–1040 cm⁻¹) and zinc coordination bonds (400–600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and absence of impurities .
- Elemental Analysis : Verify C, H, S, and Zn content against theoretical values (e.g., C: 41.2%, Zn: 18.7%) .
Q. What are the stability considerations for storing benzenesulfinic acid, zinc salt?
- Storage Protocol : Store in airtight containers under inert gas (N₂/Ar) to prevent deliquescence or oxidation. Avoid exposure to moisture and light. Stability tests show no decomposition at room temperature for ≥6 months when stored properly .
Advanced Research Questions
Q. What is the reaction mechanism between benzenesulfinic acid, zinc salt and S-nitrosothiols (RSNOs) under mild acidic conditions?
- Mechanistic Insight : The zinc salt dissociates to release benzenesulfinate anions (PhSO₂⁻), which react with RSNOs in a 2:1 stoichiometry (PhSO₂⁻:RSNO). The reaction proceeds via nucleophilic attack on the nitroso group, forming thiosulfonates (RSSO₂Ph) and N-hydroxysulfonamide (PhSO₂NHOH) as byproducts .
- Kinetic Data : First-order dependence on both PhSO₂⁻ and RSNO concentrations. Optimal at pH 4.0, with rate constants (k) ranging from 0.15–0.25 M⁻¹s⁻¹ for model substrates like GSNO .
Q. How does benzenesulfinic acid, zinc salt interact with protein S-nitrosothiols (e.g., SNO-BSA)?
- Application : The zinc salt selectively traps SNO-BSA to form BSA-SSO₂Ph, enabling detection and quantification of protein S-nitrosylation. Use 10 mM zinc salt in 60% dioxane/0.1 N NaOH for calorimetric analysis (ΔH = −120 kJ/mol) .
- Validation : Confirm product formation via mass spectrometry (e.g., MALDI-TOF) and SDS-PAGE with thiol-specific staining .
Q. What thermodynamic properties govern the solubility and reactivity of benzenesulfinic acid, zinc salt in organic solvents?
- Thermodynamic Data :
| Solvent | Solubility (g/100 mL) | Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|
| Dioxane | 0.25 | 0.18 |
| Chloroform | 1.10 | 0.05 |
| Ethanol | 0.75 | 0.12 |
- Method : Determine solubility via gravimetric analysis and reactivity via stopped-flow kinetics. Higher polarity solvents enhance dissociation of the zinc salt .
Q. How can contradictions in reported melting points (mp) of benzenesulfinic acid derivatives be resolved?
- Resolution Strategy :
- Recrystallization : Purify derivatives from chloroform-hexane (mp: 82–83°C for benzenesulfinic acid vs. literature 85°C) .
- DSC Analysis : Use differential scanning calorimetry to detect impurities causing mp variations (±2°C accuracy) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
